(2-Sulfamoyl-1-benzofuran-6-yl) acetate is a chemical compound that belongs to the benzofuran family. Its structure features a benzofuran ring—a fused system of a benzene ring and a furan ring—along with a sulfamoyl group and an acetate group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
(2-Sulfamoyl-1-benzofuran-6-yl) acetate is classified as a sulfonamide derivative, which indicates its structural relationship with sulfonamide compounds known for their therapeutic properties. It falls under the broader category of heterocyclic compounds, particularly those containing sulfur.
The synthesis of (2-Sulfamoyl-1-benzofuran-6-yl) acetate can be achieved using several methods, often involving the reaction of benzofuran derivatives with sulfamoyl chlorides or other sulfamoylating agents in the presence of suitable solvents and catalysts.
Technical Details:
The molecular formula of (2-Sulfamoyl-1-benzofuran-6-yl) acetate is C11H10N2O3S, with a molecular weight of approximately 250.27 g/mol.
(2-Sulfamoyl-1-benzofuran-6-yl) acetate can undergo various chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the desired transformations.
The mechanism of action for (2-Sulfamoyl-1-benzofuran-6-yl) acetate involves its interaction with biological targets, primarily through its sulfamoyl group. This group can bind to enzymes or receptors, modulating biological pathways.
Process:
Data on solubility and stability are critical for determining appropriate storage conditions and handling procedures .
(2-Sulfamoyl-1-benzofuran-6-yl) acetate has potential applications in various scientific fields:
Benzofuran scaffolds represent privileged structures in medicinal chemistry due to their intrinsic bioactivity and structural versatility. These bicyclic heterocycles, featuring a fused benzene and furan ring, demonstrate remarkable pharmacokinetic properties, including enhanced metabolic stability and favorable membrane permeability [1] [4]. The molecular framework serves as a versatile template for designing bioactive compounds, with substitutions at positions C-2, C-3, and C-6 significantly modulating pharmacological profiles. Acetylated derivatives like 6-(acetyloxy)-1-benzofuran-7-yl acetate exemplify synthetic modifications that enhance bioavailability by masking polar hydroxyl groups through esterification [4]. Benzofuran-containing compounds demonstrate diverse therapeutic applications, including anticancer activity via PI3K/VEGFR-2 inhibition and antimicrobial effects through targeted disruption of microbial enzymes [10]. The structural plasticity of this core allows for strategic functionalization, positioning benzofuran as a critical pharmacophore in rational drug design.
Table 1: Key Benzofuran Derivatives in Therapeutic Applications
Compound Structure | Biological Activity | Mechanistic Insight |
---|---|---|
(2-Sulfamoyl-1-benzofuran-6-yl) acetate | Anti-inflammatory/antioxidant | Sulfamoyl-mediated enzyme inhibition |
6-(Acetyloxy)-1-benzofuran-7-yl acetate | Synthetic precursor | Acetyl-protecting group for metabolic stability |
Benzofuran–piperazine hybrids | Anticancer (PI3K inhibition) | Kinase target modulation [10] |
The sulfamoyl moiety (–SO₂NH₂) constitutes a critically important pharmacophore in enzyme-targeted drug design due to its dual hydrogen-bonding capacity and zinc-binding functionality. This group enables potent inhibition of metalloenzymes through direct coordination with catalytic zinc ions in active sites, particularly in carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2) isoforms [7]. Structural analyses reveal that the sulfamoyl nitrogen participates in hydrogen bonding with hydrophilic residues (e.g., His90, Gln92 in COX-2), while the sulfonyl oxygen atoms engage in electrostatic interactions within enzyme pockets [7]. This precise molecular recognition underlies the therapeutic efficacy of sulfonamide-based drugs like celecoxib (COX-2 inhibition) and acetazolamide (CA inhibition). In (2-sulfamoyl-1-benzofuran-6-yl) acetate, strategic positioning of the sulfamoyl group at C-2 of the benzofuran core creates synergistic potential by combining the membrane-penetrating benzofuran system with a targeted enzyme inhibitory warhead. Recent studies on iodoquinazolinone-sulfonamide hybrids further validate this approach, demonstrating enhanced antioxidant and neuroprotective effects through sulfamoyl-mediated myeloperoxidase (MPO) inhibition [5].
The molecular architecture of (2-sulfamoyl-1-benzofuran-6-yl) acetate (C₁₀H₉NO₅S) integrates three pharmacologically significant elements: a benzofuran core for membrane interaction, a C-6 acetate group enhancing lipid solubility, and the C-2 sulfamoyl moiety for targeted enzyme inhibition [1] [4]. This tripartite structure positions the compound as a promising modulator in oxidative stress and inflammation pathways. Mechanistically, the sulfamoyl group may attenuate inflammatory responses through COX-2 inhibition analogous to 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives, which suppress prostaglandin synthesis via selective COX-2 binding (IC₅₀ = 49-60 nM) [7]. Simultaneously, the compound demonstrates radical-quenching capabilities potentially exceeding those of natural antioxidants. Research on ethyl acetate extracts of Allium species reveals that sulfurated organosulfur compounds exhibit concentration-dependent DPPH radical scavenging, suggesting similar reactivity in synthetic sulfamoyl analogs [3]. The compound’s structural similarity to myeloperoxidase (MPO) inhibitors like iodinated quinazolinone-sulfonamides further suggests potential for mitigating oxidative tissue damage. These derivatives reduce MPO activity by >60% at 10μM concentrations, subsequently preserving glutathione (GSH) levels and preventing lipid peroxidation cascades [5].
Table 2: Comparative Antioxidant Mechanisms of Sulfur-Containing Compounds
Compound Class | Radical Scavenging Model | Enzymatic Inhibition Target | Reported Efficacy |
---|---|---|---|
(2-Sulfamoyl-1-benzofuran-6-yl) acetate | Theoretical DPPH/H₂O₂ quenching | COX-2/MPO inhibition | Predicted dual activity |
Onion ethyl acetate extracts | DPPH IC₅₀: 42–58 μg/mL | Not specified | Dose-dependent activity [3] |
Iodoquinazolinone-sulfonamides | In vivo GSH restoration | MPO (IC₅₀: 1.8–4.3 μM) | >60% MPO inhibition [5] |
The benzofuran core may further enhance antioxidant efficacy through electron delocalization across the fused ring system, stabilizing radical intermediates. Molecular hybridization strategies leverage this property in compounds like benzofuran–thiosemicarbazone hybrids, where enhanced radical scavenging (85.7% ABTS⁺ inhibition) correlates with extended π-conjugation [8] [10]. While direct biological data for (2-sulfamoyl-1-benzofuran-6-yl) acetate remains limited in public literature, its structural attributes position it as a compelling candidate for multifunctional therapeutic development targeting inflammation-associated oxidative pathways.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: